(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate
Übersicht
Beschreibung
(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is a versatile chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. This compound is used extensively in scientific research and has applications in various fields, including drug synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral amino alcohol with a suitable esterifying agent under controlled conditions to form the desired product. The reaction conditions often include the use of a base to deprotonate the amino alcohol and a catalyst to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The hydroxyl and amino groups play a crucial role in these interactions, allowing the compound to modulate biological pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate: Similar structure but different stereochemistry.
(2R,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate: Another stereoisomer with distinct properties.
(2R,3S)-methyl 3-amino-2-hydroxy-3-phenylpropanoate: Different stereochemistry affecting its reactivity and interactions.
Uniqueness
The (2S,3R) configuration of methyl 3-amino-2-hydroxy-3-phenylpropanoate imparts unique stereochemical properties that influence its reactivity and interactions with biological molecules. This specific stereochemistry makes it valuable for applications where precise molecular interactions are crucial .
Biologische Aktivität
(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate, also known by its CAS number 322407-45-4, is a chiral compound with significant biological activity. Its molecular formula is C10H13NO3, and it has garnered attention in various fields including medicinal chemistry and biochemistry due to its interactions with biomolecules and potential therapeutic applications.
Chemical Structure and Properties
The compound features a methyl ester, an amino group, and a hydroxyl group attached to a phenyl-substituted propanoate backbone. The stereochemistry indicated by (2S,3R) is crucial for its biological activity, affecting its reactivity and interactions with enzymes and receptors.
Key Properties
Property | Value |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.22 g/mol |
CAS Number | 322407-45-4 |
Stereochemistry | (2S,3R) |
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory properties towards specific enzymes involved in amino acid metabolism:
- D-amino acid transaminase (DAT)
- L-amino acid transaminase (LAT)
These enzymes play critical roles in the metabolism of amino acids, and their inhibition can influence various cellular processes, potentially leading to therapeutic effects in conditions where amino acid metabolism is disrupted.
Antibacterial Properties
Studies have shown that this compound may possess antibacterial properties against certain strains of bacteria, notably Staphylococcus aureus , a Gram-positive bacterium associated with numerous infections. The mechanism behind this activity may involve the compound's ability to disrupt bacterial metabolic pathways.
The biological activity of this compound can be attributed to its interactions with molecular targets:
- Hydrogen Bonding : The hydroxyl and amino groups facilitate hydrogen bonding with enzymes.
- Electrostatic Interactions : These interactions can modulate enzyme activity and influence metabolic pathways.
This compound's unique stereochemical configuration enhances its specificity in binding to target molecules, making it a valuable candidate for further research.
Study on Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits DAT and LAT. The findings suggested that the compound could serve as a lead for developing new inhibitors targeting these enzymes, which are implicated in various metabolic disorders .
Antibacterial Activity Assessment
Another research effort focused on evaluating the antibacterial properties of the compound against clinical isolates of Staphylococcus aureus. Results indicated that it exhibited significant inhibitory effects at certain concentrations, suggesting potential as an antibacterial agent.
Eigenschaften
IUPAC Name |
methyl (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZWAQKLOPJEL-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231098 | |
Record name | Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322407-45-4 | |
Record name | Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322407-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (αS,βR)-β-amino-α-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.